![molecular formula C13H11ClN2O2 B2852030 N-[(4-chlorophenyl)methyl]-2-nitroaniline CAS No. 5822-16-2](/img/structure/B2852030.png)
N-[(4-chlorophenyl)methyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-nitroaniline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is commonly used as a reagent in organic synthesis. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-[(4-chlorophenyl)methyl]-2-nitroaniline involves the reaction of 4-chlorobenzylamine with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the desired product.
Starting Materials
4-chlorobenzylamine, 2-nitrobenzaldehyde, Reducing agent (e.g. sodium borohydride)
Reaction
Dissolve 4-chlorobenzylamine in a suitable solvent (e.g. ethanol), Add 2-nitrobenzaldehyde to the solution and stir at room temperature for several hours, Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours, Filter the resulting solid and wash with a suitable solvent (e.g. water), Dry the product under vacuum to yield N-[(4-chlorophenyl)methyl]-2-nitroaniline
Mechanism Of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-nitroaniline is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
N-[(4-chlorophenyl)methyl]-2-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-[(4-chlorophenyl)methyl]-2-nitroaniline in lab experiments is its potential as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which could limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-[(4-chlorophenyl)methyl]-2-nitroaniline. One area of research could focus on developing new synthetic methods for the compound, which could lead to the production of new analogs with potential applications in the pharmaceutical industry. Another area of research could focus on investigating the compound's potential as an anticancer agent, including its mechanism of action and potential side effects. Additionally, research could focus on developing new formulations of the compound that could improve its therapeutic potential and reduce its toxicity.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-nitroaniline has been used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis to produce other compounds with potential applications in the pharmaceutical industry. The compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVWACUPHPHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

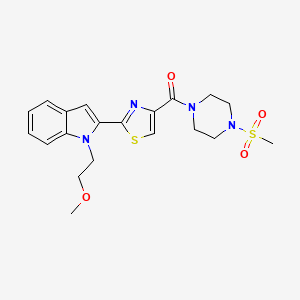
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851950.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2851952.png)
![4-ethoxy-3-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2851953.png)
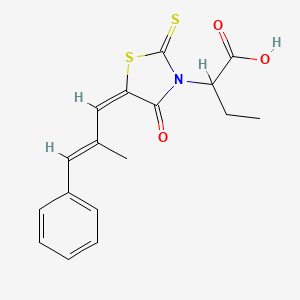
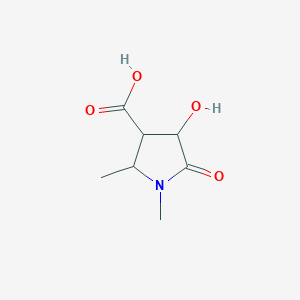
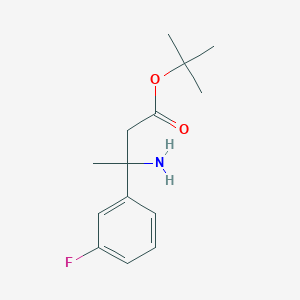
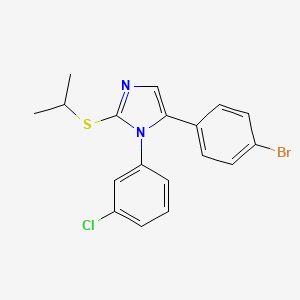
![2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2851962.png)
![methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2851964.png)
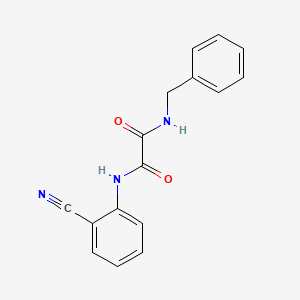
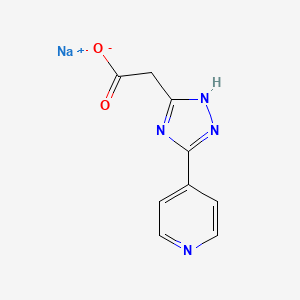
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)
![2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2851970.png)